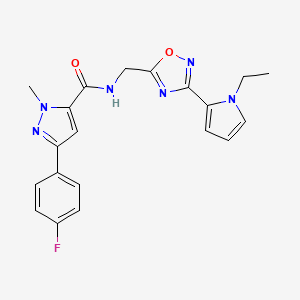![molecular formula C26H22N4O4S2 B2960483 Ethyl 4-[[2-[[5-[(4-phenylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate CAS No. 392293-39-9](/img/structure/B2960483.png)
Ethyl 4-[[2-[[5-[(4-phenylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule with a molecular formula of C21H21N3O3S2 . It is part of a collection of rare and unique chemicals provided for early discovery researchers .
Synthesis Analysis
Thiazoles, which are a significant class of organic medicinal compounds, are often used as starting materials for the synthesis of diverse range of heterocyclic analogues . These analogues have promising therapeutic roles as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .Molecular Structure Analysis
The thiazole ring, which is a part of this compound, is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
The thiazole ring can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom . This property is crucial in the chemical reactions involving this compound.Applications De Recherche Scientifique
Cancer Research: Epidermal Growth Factor Receptor (EGFR) Inhibition
This compound has been identified as a potential inhibitor of the EGFR, which is a critical target in cancer therapy . EGFR is overexpressed in various types of cancers, and its inhibition can lead to the suppression of tumor growth. The compound’s ability to bind to the EGFR could be harnessed to develop new anticancer drugs, particularly for cancers where EGFR plays a significant role, such as non-small cell lung cancer.
Antitumor Activity
Thiadiazole derivatives, which are part of this compound’s structure, have shown significant antitumor activity against certain human cancer cell lines . This suggests that Oprea1_133686 could be used in the synthesis of compounds for chemotherapy drugs, offering a new avenue for cancer treatment.
Antimicrobial and Antifungal Applications
The thiadiazole core of Oprea1_133686 is known for its antimicrobial and antifungal properties . This makes it a valuable compound for the development of new antibiotics and antifungal medications, which are increasingly important due to the rise of drug-resistant strains of bacteria and fungi.
Anti-inflammatory Drugs
Compounds with a thiadiazole moiety have been associated with anti-inflammatory effects . Oprea1_133686 could be investigated for its efficacy in reducing inflammation, which is a common symptom in many diseases and conditions.
Analgesic Properties
The analgesic properties of thiadiazole derivatives suggest that Oprea1_133686 might be used in pain management . Research could focus on its effectiveness and safety as a pain reliever, potentially leading to new classes of analgesic drugs.
Antiviral Research
Thiadiazoles have been studied for their antiviral activities, including against HIV . Oprea1_133686 could contribute to the development of novel antiviral drugs that target specific stages of viral replication or protein synthesis.
Mécanisme D'action
While the specific mechanism of action for this compound is not mentioned in the retrieved papers, thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .
Orientations Futures
The future directions for this compound could involve further exploration of its potential therapeutic roles, given the diverse biological activities associated with thiazole derivatives . Additionally, more research could be conducted to understand its physical and chemical properties, safety and hazards, and mechanism of action.
Propriétés
IUPAC Name |
ethyl 4-[[2-[[5-[(4-phenylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O4S2/c1-2-34-24(33)20-12-14-21(15-13-20)27-22(31)16-35-26-30-29-25(36-26)28-23(32)19-10-8-18(9-11-19)17-6-4-3-5-7-17/h3-15H,2,16H2,1H3,(H,27,31)(H,28,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUGZVKHASAWBJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[[2-[[5-[(4-phenylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methyl-2-oxo-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2960402.png)
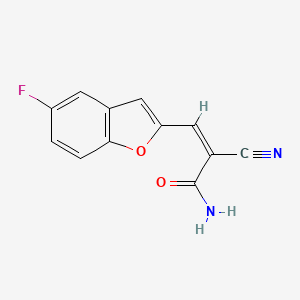
![(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methoxyphenyl)methanone](/img/structure/B2960406.png)


![Methyl 4-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2960411.png)
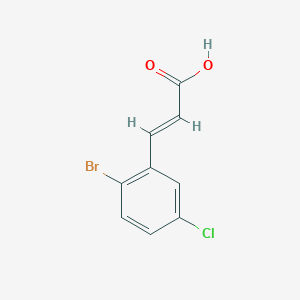
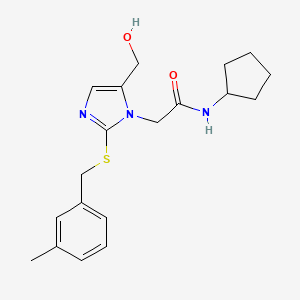
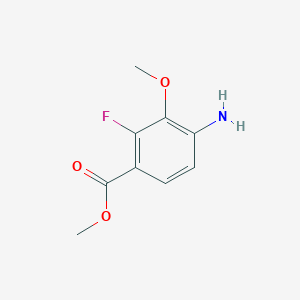
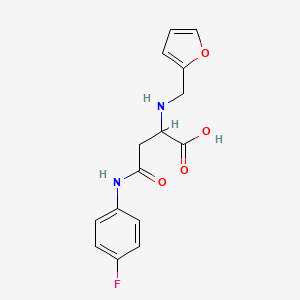


![N-[2-(1H-benzimidazol-2-yl)ethyl]-2,6-difluorobenzamide](/img/structure/B2960421.png)
